4-Chlorocinnamaldehyde

Description

The exact mass of the compound 4-Chlorocinnamaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Chlorocinnamaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chlorocinnamaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

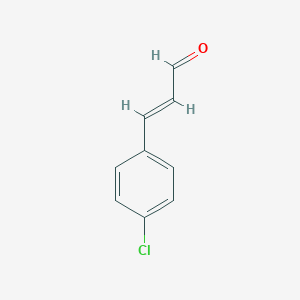

IUPAC Name |

(E)-3-(4-chlorophenyl)prop-2-enal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-7H/b2-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HONRSHHPFBMLBT-OWOJBTEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49678-02-6 |

Source

|

| Record name | 4-CHLOROCINNAMALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 4-Chlorocinnamaldehyde: Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlorocinnamaldehyde, a halogenated aromatic aldehyde, has garnered significant interest in the scientific community for its diverse biological activities, particularly its potent antimicrobial and quorum sensing inhibitory properties. This technical guide provides a comprehensive overview of the chemical properties, structural features, and biological mechanisms of 4-Chlorocinnamaldehyde. Detailed experimental protocols for its synthesis, purification, and characterization are presented, alongside an elucidation of its impact on bacterial signaling pathways. This document aims to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, drug discovery, and microbial pathogenesis.

Chemical Properties and Structure

4-Chlorocinnamaldehyde is a solid at room temperature, typically appearing as a pale yellow crystalline substance.[1][2] It possesses a characteristic aromatic odor.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Chlorocinnamaldehyde is presented in Table 1. This data is essential for its handling, formulation, and application in various experimental settings.

| Property | Value | References |

| Molecular Formula | C₉H₇ClO | [3][4] |

| Molecular Weight | 166.60 g/mol | [3][4] |

| Melting Point | 57-63 °C | [3] |

| Boiling Point | 155-160 °C at 14 Torr | [5] |

| Density | 1.192 g/cm³ (predicted) | [5] |

| Appearance | Pale yellow solid | [1][2] |

| Solubility | Soluble in ethanol, DMSO, and other organic solvents. Sparingly soluble in water. | [6] |

Table 1: Physicochemical Properties of 4-Chlorocinnamaldehyde

Structural Information

The chemical structure of 4-Chlorocinnamaldehyde features a 4-chlorophenyl group attached to an α,β-unsaturated aldehyde moiety. The trans or (E)-isomer is the more stable and commonly encountered form.

| Identifier | Value | References |

| IUPAC Name | (E)-3-(4-Chlorophenyl)prop-2-enal | [3] |

| SMILES | Clc1ccc(\C=C\C=O)cc1 | [3][4] |

| InChI Key | HONRSHHPFBMLBT-OWOJBTEDSA-N | [3][4] |

| CAS Number | 49678-02-6 | [3] |

Table 2: Structural and Registry Information for 4-Chlorocinnamaldehyde

Experimental Protocols

Synthesis: Aldol Condensation

4-Chlorocinnamaldehyde can be synthesized via a Claisen-Schmidt (a type of aldol) condensation reaction between 4-chlorobenzaldehyde and acetaldehyde in the presence of a base catalyst.[6][7][8]

Materials:

-

4-Chlorobenzaldehyde

-

Acetaldehyde

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl), dilute

-

Mortar and pestle

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

In a mortar, combine one molar equivalent of 4-chlorobenzaldehyde and one molar equivalent of solid sodium hydroxide.

-

Grind the mixture thoroughly with a pestle for approximately 5-10 minutes.

-

Slowly add one molar equivalent of acetaldehyde to the mixture while continuing to grind. The reaction is exothermic.

-

Continue grinding for an additional 15-20 minutes. The mixture will become a paste and may solidify.

-

Add a small amount of ethanol to the reaction mixture and stir to form a slurry.

-

Pour the slurry into a beaker of cold water and stir vigorously.

-

Neutralize the mixture with dilute hydrochloric acid until it is slightly acidic.

-

Collect the precipitated crude 4-Chlorocinnamaldehyde by vacuum filtration.

-

Wash the crude product with cold water to remove any remaining salts.

-

The crude product can then be purified by recrystallization.

Purification: Recrystallization

Recrystallization is an effective method for purifying the crude 4-Chlorocinnamaldehyde.[9][10][11]

Materials:

-

Crude 4-Chlorocinnamaldehyde

-

Ethanol

-

Water

-

Heating apparatus (hot plate with a water bath)

-

Erlenmeyer flasks

-

Filtration apparatus

Procedure:

-

Place the crude 4-Chlorocinnamaldehyde in an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating in a water bath may be necessary.

-

If any insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the hot, saturated solution to cool slowly to room temperature.

-

Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield of crystals.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol to remove any soluble impurities.

-

Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Analytical Characterization

The structure and purity of the synthesized 4-Chlorocinnamaldehyde can be confirmed using various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehydic proton (around 9.7 ppm, doublet), the vinylic protons (between 6.5 and 7.8 ppm, showing coupling), and the aromatic protons on the chlorophenyl ring (as two doublets in the aromatic region, typically between 7.4 and 7.8 ppm).[12]

-

¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon of the aldehyde at the downfield end (around 193 ppm). Other characteristic peaks will be observed for the vinylic carbons and the aromatic carbons.[13][14]

The FTIR spectrum will exhibit characteristic absorption bands confirming the presence of key functional groups.[15][16]

-

C=O stretch (aldehyde): A strong absorption band around 1680-1700 cm⁻¹.

-

C=C stretch (alkene): A medium absorption band around 1600-1640 cm⁻¹.

-

C-H stretch (aldehyde): Two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.

-

C-H stretch (aromatic and vinyl): Bands above 3000 cm⁻¹.

-

C-Cl stretch: A band in the fingerprint region, typically around 1090 cm⁻¹.

Mass spectrometry will confirm the molecular weight of the compound.[17][18][19] The mass spectrum will show a molecular ion peak (M⁺) at m/z 166 and an M+2 peak at m/z 168 with an intensity ratio of approximately 3:1, which is characteristic of a compound containing one chlorine atom. Common fragmentation patterns for aldehydes include the loss of a hydrogen atom (M-1) and the loss of the formyl group (M-29).

Biological Activity and Signaling Pathways

4-Chlorocinnamaldehyde has demonstrated significant biological activity, most notably as an inhibitor of bacterial quorum sensing (QS).[20] QS is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression in response to population density. By interfering with QS, 4-Chlorocinnamaldehyde can attenuate bacterial virulence and biofilm formation without exerting bactericidal pressure, which may reduce the development of resistance.[21][22]

Inhibition of Quorum Sensing in Vibrio Species

Research has shown that 4-Chlorocinnamaldehyde and other cinnamaldehyde derivatives can inhibit quorum sensing in Vibrio species, such as the marine bacterium Vibrio harveyi.[21][23] The primary target of this inhibition is the master transcriptional regulator, LuxR.[21][24]

At high cell density, the binding of autoinducers to their cognate receptors switches the kinase activity to phosphatase activity. This leads to the dephosphorylation of LuxO, inactivation of Qrr sRNA expression, and consequently, the stabilization of LuxR mRNA. The resulting increase in LuxR protein levels activates the expression of genes responsible for bioluminescence, biofilm formation, and virulence.[20][26]

4-Chlorocinnamaldehyde is proposed to interfere with this pathway by directly interacting with the LuxR protein, thereby decreasing its ability to bind to target DNA promoters.[21][24] This prevents the activation of quorum-sensing-regulated genes, even at high cell densities.

Caption: Quorum sensing inhibition by 4-Chlorocinnamaldehyde in Vibrio harveyi.

Experimental Workflow for Quorum Sensing Inhibition Assay

A common method to assess the quorum sensing inhibitory activity of a compound is to use a reporter strain, such as Chromobacterium violaceum, which produces a purple pigment called violacein, a process regulated by quorum sensing.[27][28] Inhibition of pigment production without inhibiting bacterial growth indicates quorum sensing inhibition.

Caption: Experimental workflow for assessing quorum sensing inhibition.

Conclusion

4-Chlorocinnamaldehyde is a compound with well-defined chemical properties and a structure that lends itself to potent biological activity. Its ability to inhibit bacterial quorum sensing by targeting the master regulator LuxR presents a promising avenue for the development of novel anti-virulence agents. The detailed experimental protocols and the elucidation of its mechanism of action provided in this guide offer a solid foundation for further research and development in this area. Future studies should focus on optimizing its efficacy, evaluating its in vivo activity, and exploring its potential in combination therapies to combat bacterial infections.

References

- 1. Frontiers | Activity, Abundance, and Localization of Quorum Sensing Receptors in Vibrio harveyi [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. 4-氯肉桂醛 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-Chlorocinnamaldehyde | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 5. journals.asm.org [journals.asm.org]

- 6. beyondbenign.org [beyondbenign.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. studylib.net [studylib.net]

- 11. mt.com [mt.com]

- 12. chemistry.utah.edu [chemistry.utah.edu]

- 13. hmdb.ca [hmdb.ca]

- 14. 4-Chlorobenzaldehyde(104-88-1) 13C NMR spectrum [chemicalbook.com]

- 15. FTIR [terpconnect.umd.edu]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. whitman.edu [whitman.edu]

- 19. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 20. The Vibrio harveyi quorum-sensing system uses shared regulatory components to discriminate between multiple autoinducers - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Cinnamaldehyde and cinnamaldehyde derivatives reduce virulence in Vibrio spp. by decreasing the DNA-binding activity of the quorum sensing response regulator LuxR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Inhibition of quorum sensing-controlled virulence factors and biofilm formation in Pseudomonas fluorescens by cinnamaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Discovery of potent inhibitors targeting Vibrio harveyi LuxR through shape and e-pharmacophore based virtual screening and its biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Vibrio harveyi quorum sensing: a coincidence detector for two autoinducers controls gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Quorum sensing inhibition evaluation method: An experiment-based microbiology laboratory course [ubibliorum.ubi.pt]

The Biological Activity of 4-Chlorocinnamaldehyde Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamaldehyde, the primary bioactive compound in cinnamon, has long been recognized for its diverse pharmacological properties. Structural modification of this natural scaffold has given rise to a plethora of derivatives with enhanced and often novel biological activities. Among these, 4-chlorocinnamaldehyde and its related compounds have emerged as a promising class of molecules with significant potential in antimicrobial, anticancer, and anti-inflammatory applications. The introduction of a chlorine atom at the para-position of the phenyl ring often enhances the electrophilicity of the α,β-unsaturated aldehyde system, a key feature for its interaction with biological targets. This technical guide provides a comprehensive overview of the biological activities of 4-chlorocinnamaldehyde derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.

Antimicrobial Activity

4-Chlorocinnamaldehyde and its derivatives have demonstrated potent activity against a broad spectrum of microorganisms, including bacteria and fungi. Their efficacy is often attributed to their ability to interfere with essential cellular processes.

Quantitative Antimicrobial Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of 4-chlorocinnamaldehyde and related derivatives against various microbial strains.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 4-Chlorocinnamaldehyde | Vibrio parahaemolyticus | 50 | [1] |

| 4-Chlorocinnamaldehyde | Vibrio harveyi | 50 | [1] |

| 4-Chlorocinnamaldehyde | Candida albicans DAY185 | 50-100 | [2] |

| 4-Bromocinnamaldehyde | Vibrio parahaemolyticus | 50 | [1] |

| 4-Nitrocinnamaldehyde | Vibrio parahaemolyticus | 50 | [1] |

| trans-Cinnamaldehyde | Vibrio parahaemolyticus | 200 | [1] |

Table 1: Minimum Inhibitory Concentrations (MICs) of Cinnamaldehyde Derivatives against various pathogens.

Anticancer Activity

The anticancer potential of 4-chlorocinnamaldehyde derivatives has been investigated against several cancer cell lines. These compounds have been shown to induce apoptosis and inhibit cell proliferation through the modulation of key signaling pathways.

Quantitative Anticancer Data

The table below presents the half-maximal inhibitory concentration (IC50) values of cinnamaldehyde derivatives against different cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| Bromoethyl chalcone (cinnamaldehyde derivative) | DU145 (Prostate Cancer) | 8.719 ± 1.8 | [3] |

| Bromoethyl chalcone (cinnamaldehyde derivative) | SKBR-3 (Breast Cancer) | 7.689 ± 2.8 | [3] |

| Bromoethyl chalcone (cinnamaldehyde derivative) | HEPG2 (Liver Cancer) | 9.380 ± 1.6 | [3] |

| para-Methyl benzyl chalcone (cinnamaldehyde derivative) | SKBR-3 (Breast Cancer) | 7.871 ± 2.1 | [3] |

| 2,3-Dichloro benzyl chalcone (cinnamaldehyde derivative) | HEPG2 (Liver Cancer) | 9.190 ± 0.6 | [3] |

| Cinnamaldehyde | HEK-293 (Normal Human Kidney) | 20.572 ± 1.0 | [3] |

| Cinnamaldehyde | DU145 (Prostate Cancer) | 22.354 ± 1.6 | [3] |

| Cinnamaldehyde | SKBR-3 (Breast Cancer) | 13.901 ± 1.6 | [3] |

| Cinnamaldehyde | HEPG2 (Liver Cancer) | 21.840 ± 1.0 | [3] |

| Doxorubicin (Control) | DU145 (Prostate Cancer) | 0.45 ± 0.52 | [3] |

| Doxorubicin (Control) | SKBR-3 (Breast Cancer) | 0.7 ± 0.56 | [3] |

| Doxorubicin (Control) | HEPG2 (Liver Cancer) | 2.5 ± 1.42 | [3] |

Table 2: IC50 values of cinnamaldehyde-chalcone derivatives against various cancer cell lines.

Anti-inflammatory Activity

Cinnamaldehyde derivatives have also been shown to possess anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory cytokines. A cinnamaldehyde derivative, 5e, significantly inhibited nitric oxide production in LPS-induced macrophages with an IC50 of 6.4 µM, which was more potent than the control, resveratrol (IC50: 26.4 µM)[4]. This compound also reduced the levels of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β[4].

Experimental Protocols

Synthesis of 4-Chlorocinnamaldehyde Derivatives: A General Workflow

The synthesis of 4-chlorocinnamaldehyde derivatives often involves a Claisen-Schmidt condensation reaction between 4-chlorobenzaldehyde and an appropriate aldehyde or ketone.

Caption: General workflow for the synthesis of 4-chlorocinnamaldehyde derivatives.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.

-

Preparation of Bacterial Inoculum:

-

From a pure overnight culture, select 3-4 colonies and suspend them in 5 mL of saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

-

Dilute the adjusted inoculum in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the compound dilutions.

-

Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Cytotoxicity Assessment by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase during the assay.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in a complete cell culture medium.

-

Replace the existing medium in the wells with the medium containing the compound dilutions.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C, protected from light.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Cytokine Measurement by ELISA

The Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of a specific cytokine in a sample.

-

Plate Coating:

-

Coat the wells of a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Incubate the plate overnight at 4°C.

-

-

Blocking:

-

Wash the plate and block any non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

-

Incubate for 1-2 hours at room temperature.

-

-

Sample and Standard Incubation:

-

Wash the plate and add the samples (e.g., cell culture supernatants) and a series of known concentrations of the cytokine standard to the wells.

-

Incubate for 2 hours at room temperature.

-

-

Detection Antibody Incubation:

-

Wash the plate and add a biotinylated detection antibody specific for the cytokine.

-

Incubate for 1 hour at room temperature.

-

-

Enzyme Conjugate Incubation:

-

Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Substrate Addition and Measurement:

-

Wash the plate and add a substrate solution (e.g., TMB).

-

Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

Measure the absorbance at 450 nm. The concentration of the cytokine in the samples is determined by comparison to the standard curve.

-

Signaling Pathways

Inhibition of STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is often constitutively activated in cancer cells, promoting proliferation and survival. Cinnamaldehyde derivatives have been shown to inhibit this pathway.

Caption: Inhibition of the STAT3 signaling pathway by 4-chlorocinnamaldehyde derivatives.

Inhibition of Akt Signaling Pathway

The Akt (Protein Kinase B) signaling pathway is another critical regulator of cell survival and proliferation that is often dysregulated in cancer. Cinnamaldehyde derivatives can suppress the activation of this pathway.

References

- 1. Inhibitory Effects of Cinnamaldehyde Derivatives on Biofilm Formation and Virulence Factors in Vibrio Species [mdpi.com]

- 2. Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and in silico docking studies of novel cinnamaldehyde–chalcone derivatives with anti-cancer potential and in vivo acute oral toxicity profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 9-Cinnamyl-9H-purine Derivatives as Novel TLR4/MyD88/NF-κB Pathway Inhibitors for Anti-inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Chlorocinnamaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chlorocinnamaldehyde (C₉H₇ClO), a compound of interest in various research and development sectors. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 4-Chlorocinnamaldehyde.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 4-Chlorocinnamaldehyde

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 9.69 | d | 7.6 | 1H | -CHO |

| 7.51 | d | 8.6 | 2H | Ar-H |

| 7.46 | d | 16.0 | 1H | Ar-CH= |

| 7.42 | d | 8.6 | 2H | Ar-H |

| 6.72 | dd | 16.0, 7.6 | 1H | =CH-CHO |

Solvent: CDCl₃, Frequency: 500 MHz

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for 4-Chlorocinnamaldehyde

| Chemical Shift (δ) ppm | Assignment |

| 193.5 | C=O (Aldehyde) |

| 152.5 | Ar-CH= |

| 137.4 | Ar-C (quaternary) |

| 132.8 | Ar-C (quaternary) |

| 129.8 | Ar-CH |

| 129.5 | Ar-CH |

| 128.9 | =CH-CHO |

Solvent: CDCl₃, Frequency: 125 MHz

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 4-Chlorocinnamaldehyde

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3061 | Weak | C-H stretch (Aromatic) |

| 2821, 2744 | Weak | C-H stretch (Aldehyde) |

| 1684 | Strong | C=O stretch (Aldehyde, conjugated) |

| 1625 | Medium | C=C stretch (Alkenyl) |

| 1588, 1489 | Medium | C=C stretch (Aromatic) |

| 1091 | Strong | C-Cl stretch |

| 975 | Strong | =C-H bend (trans-alkene) |

| 823 | Strong | C-H bend (para-substituted aromatic) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 4-Chlorocinnamaldehyde

| m/z | Relative Intensity (%) | Assignment |

| 166 | 100 | [M]⁺ (³⁵Cl) |

| 168 | 32 | [M+2]⁺ (³⁷Cl) |

| 165 | 50 | [M-H]⁺ |

| 137 | 80 | [M-CHO]⁺ |

| 102 | 45 | [C₈H₆]⁺ |

| 75 | 30 | [C₆H₃]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The spectroscopic data presented were obtained using standard analytical techniques.

NMR Spectroscopy

A sample of 4-Chlorocinnamaldehyde was dissolved in deuterated chloroform (CDCl₃). ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with a Diamond ATR accessory. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectral data was acquired using a mass spectrometer with an electron ionization (EI) source. The sample was introduced via a direct insertion probe.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of 4-Chlorocinnamaldehyde.

Potential Therapeutic Applications of 4-Chlorocinnamaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorocinnamaldehyde, a halogenated derivative of cinnamaldehyde, is emerging as a compound of significant interest in the field of pharmacology. As a member of the cinnamaldehyde analogue family, it shares a structural scaffold known for a wide array of biological activities. This technical guide provides a comprehensive overview of the current state of research into the therapeutic potential of 4-Chlorocinnamaldehyde, with a focus on its antimicrobial, anthelmintic, anti-inflammatory, and anticancer properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes implicated signaling pathways to facilitate further investigation and drug development efforts.

Core Therapeutic Areas and Quantitative Data

The therapeutic potential of 4-Chlorocinnamaldehyde has been explored in several key areas. The following tables summarize the available quantitative data for its biological activities.

Table 1: Antimicrobial Activity of 4-Chlorocinnamaldehyde

| Microorganism | Strain | Assay Type | Metric | Value | Reference |

| Candida albicans | Fluconazole-Resistant | Broth Microdilution | MIC | 25 µg/mL | [1] |

| Vibrio parahaemolyticus | - | Broth Microdilution | MIC | 50 µg/mL | |

| Vibrio harveyi | - | Broth Microdilution | MIC | 50 µg/mL |

MIC: Minimum Inhibitory Concentration

Table 2: Anthelmintic Activity of 4-Chlorocinnamaldehyde

| Organism | Assay Type | Metric | Concentration | Effect | Reference |

| Caenorhabditis elegans | Motility Assay | - | 20 µg/mL | 100% Killing | [2] |

Table 3: Comparative Anticancer Activity of Cinnamaldehyde Derivatives (IC50 Values)

| Cell Line | Compound | IC50 (µM) | Reference |

| Human Hepatoma (PLC/PRF/5) | Cinnamaldehyde | ~40 µM (qualitative) | |

| Human Breast Cancer (MCF-7) | Cinnamaldehyde | 58 µg/mL (24h), 140 µg/mL (48h) | [3] |

| Human Breast Cancer (MDA-MB-231) | Cinnamaldehyde | 16.9 µg/mL (24h), 12.23 µg/mL (48h) | [3] |

| Human Colon Cancer (HCT 116) | Cinnamaldehyde | - (cytotoxicity at 0.4 µg/mL) | [3] |

| Human Glioblastoma (U87MG) | Cinnamaldehyde | 11.6 µg/mL | [4] |

Note: Specific IC50 values for 4-Chlorocinnamaldehyde against cancer cell lines are not yet prominently available in the reviewed literature. The data for cinnamaldehyde is provided for comparative purposes.

Table 4: Comparative Anti-inflammatory Activity of Cinnamaldehyde Derivatives

| Assay | Cell Line | Compound | Metric | Value | Reference |

| Nitric Oxide Production | RAW 264.7 | 2'-Hydroxycinnamaldehyde | IC50 | 8 µM | [4] |

| NF-κB Transcriptional Activity | RAW 264.7 | 2'-Hydroxycinnamaldehyde | IC50 | 22 µM | [4] |

Note: Specific IC50 values for 4-Chlorocinnamaldehyde's anti-inflammatory activity are not yet prominently available in the reviewed literature. Data for a related derivative is provided for context.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide protocols for key experiments cited in the evaluation of 4-Chlorocinnamaldehyde.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Test compound (4-Chlorocinnamaldehyde)

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or appropriate broth for the test organism

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum: Culture the microorganism overnight in the appropriate broth. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

-

Preparation of Compound Dilutions: Prepare a stock solution of 4-Chlorocinnamaldehyde in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth within the wells of the 96-well plate to achieve a range of concentrations.

-

Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a positive control (inoculum without the compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.[5]

Anthelmintic Activity Assay: C. elegans Motility Assay

This protocol assesses the nematicidal activity of a compound using the model organism Caenorhabditis elegans.[6][7]

Materials:

-

C. elegans culture (synchronized to a specific life stage, e.g., L4 larvae or young adults)

-

Test compound (4-Chlorocinnamaldehyde)

-

M9 buffer or S medium

-

E. coli OP50 (food source)

-

96-well plates

-

Automated motility tracking system or microscope for manual observation

Procedure:

-

Worm Preparation: Synchronize C. elegans to the desired life stage. Wash the worms to remove bacteria and resuspend them in the assay medium.

-

Compound Preparation: Prepare dilutions of 4-Chlorocinnamaldehyde in the assay medium.

-

Assay Setup: Dispense the worm suspension into the wells of a 96-well plate. Add the compound dilutions to the respective wells. Include a vehicle control (solvent only).

-

Incubation: Incubate the plate at a standard temperature for C. elegans (e.g., 20°C).

-

Motility Assessment: At specified time points (e.g., 24, 48, 72 hours), assess the motility of the worms. This can be done using an automated system that tracks movement or by manual counting of motile versus non-motile worms under a microscope.

-

Data Analysis: Calculate the percentage of non-motile or dead worms at each compound concentration compared to the control. The concentration that results in 100% killing or a specific level of motility reduction (e.g., LC50) is determined.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9][10]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Test compound (4-Chlorocinnamaldehyde)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 4-Chlorocinnamaldehyde for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by quantifying its stable metabolite, nitrite.[11][12]

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Cell culture medium

-

Lipopolysaccharide (LPS)

-

Test compound (4-Chlorocinnamaldehyde)

-

Griess reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Seed macrophages in a 96-well plate. Pre-treat the cells with different concentrations of 4-Chlorocinnamaldehyde for a specified time (e.g., 1 hour).

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Add Griess reagent A and then Griess reagent B to the supernatant. A purple color will develop in the presence of nitrite.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of NO inhibition.

Signaling Pathways and Mechanisms of Action

Cinnamaldehyde and its derivatives are known to modulate several key signaling pathways involved in inflammation and cancer. While specific studies on 4-Chlorocinnamaldehyde are ongoing, the following pathways are likely targets based on existing research on related compounds.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Cinnamaldehyde has been shown to inhibit the activation of NF-κB.[13] This is a probable mechanism for the anti-inflammatory effects of 4-Chlorocinnamaldehyde.

References

- 1. shggwslib.yuntsg.com [shggwslib.yuntsg.com]

- 2. Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Evaluation of the cytotoxic and apoptogenic effects of cinnamaldehyde on U87MG cells alone and in combination with doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. library.opentrons.com [library.opentrons.com]

- 7. biorxiv.org [biorxiv.org]

- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. benchchem.com [benchchem.com]

- 12. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]

- 13. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chlorocinnamaldehyde (CAS Number: 49678-02-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorocinnamaldehyde, with the CAS number 49678-02-6, is a halogenated aromatic aldehyde that has garnered significant interest in the scientific community. As a derivative of cinnamaldehyde, the primary constituent of cinnamon, it shares a similar structural backbone but exhibits distinct chemical and biological properties due to the presence of a chlorine atom on the phenyl ring. This technical guide provides a comprehensive overview of 4-chlorocinnamaldehyde, focusing on its chemical properties, biological activities, and potential therapeutic applications, with a particular emphasis on data relevant to researchers and professionals in drug development.

Chemical and Physical Properties

4-Chlorocinnamaldehyde is a solid at room temperature, typically appearing as white to light yellow crystalline needles.[1] Its chemical structure and key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₉H₇ClO | [2] |

| Molecular Weight | 166.60 g/mol | [2] |

| Appearance | White to off-white crystalline needles | [1] |

| Melting Point | 57-63 °C | [2][3] |

| Boiling Point | 115 °C at 2 Torr | [3] |

| Density | 1.192 ± 0.06 g/cm³ (Predicted) | [3] |

| IUPAC Name | (2E)-3-(4-chlorophenyl)prop-2-enal | |

| InChI Key | HONRSHHPFBMLBT-OWOJBTEDSA-N | [3] |

| SMILES | O=C\C=C\c1ccc(Cl)cc1 |

Spectroscopic Data

Precise spectroscopic data is crucial for the identification and characterization of 4-chlorocinnamaldehyde. Based on the analysis of structurally similar compounds, the following spectral characteristics are expected:

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~9.7 | d | Aldehydic proton (-CHO) |

| ~7.5-7.6 | m | Aromatic protons |

| ~7.4 | d | Aromatic protons |

| ~6.7 | dd | Vinylic proton (α to C=O) |

| ~7.4 | d | Vinylic proton (β to C=O) |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~193 | Aldehydic carbon (C=O) |

| ~152 | Vinylic carbon (β to C=O) |

| ~137 | Aromatic carbon (C-Cl) |

| ~133 | Aromatic carbon (C-C=C) |

| ~130 | Aromatic carbons |

| ~129 | Aromatic carbons |

| ~128 | Vinylic carbon (α to C=O) |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | Aromatic C-H stretch |

| ~2850, ~2750 | Aldehydic C-H stretch |

| ~1685 | C=O stretch (conjugated aldehyde) |

| ~1625 | C=C stretch (alkene) |

| ~1590, ~1480 | C=C stretch (aromatic) |

| ~1100 | C-Cl stretch |

| ~830 | p-substituted benzene C-H bend |

Mass Spectrometry (MS) (Predicted)

| m/z | Interpretation |

| 166/168 | Molecular ion peak (M⁺, due to ³⁵Cl and ³⁷Cl isotopes) |

| 165/167 | [M-H]⁺ |

| 137/139 | [M-CHO]⁺ |

| 102 | [C₈H₆]⁺ |

| 77 | [C₆H₅]⁺ |

Biological Activities and Mechanisms of Action

4-Chlorocinnamaldehyde has demonstrated a range of biological activities, making it a compound of interest for therapeutic development.

Antibacterial and Antibiofilm Activity

4-Chlorocinnamaldehyde exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Its efficacy has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) against various pathogens.

| Bacterial Strain | MIC (µg/mL) | Reference(s) |

| Uropathogenic Escherichia coli (UPEC) | 200 | |

| Staphylococcus aureus | >400 | |

| Vibrio parahaemolyticus | 50 | |

| Acinetobacter baumannii ATCC 19606 | 128 |

The proposed antibacterial mechanism of action for cinnamaldehyde and its derivatives involves the disruption of bacterial cell membrane integrity, leading to increased permeability and leakage of intracellular components. Additionally, it has been suggested that these compounds can inhibit cell division.

Furthermore, 4-chlorocinnamaldehyde has been shown to be a potent inhibitor of biofilm formation, a key virulence factor in many chronic infections.

Tyrosinase Inhibition

Effects on Cardiomyocytes

Initial reports suggested that 4-chlorocinnamaldehyde may induce apoptosis in rat cardiomyocytes.[4] However, more recent and comprehensive studies on the parent compound, cinnamaldehyde, indicate a protective role against apoptosis in cardiomyocytes, particularly in the context of ischemia-reperfusion injury. Cinnamaldehyde has been shown to activate the Nrf2 signaling pathway, which upregulates antioxidant defenses and protects cardiac cells from oxidative stress-induced damage.[4] A synthetic derivative, α-bromo-4-chlorocinnamaldehyde, has also demonstrated therapeutic effects in a model of viral myocarditis by inhibiting inflammatory signaling pathways, such as NF-κB, rather than inducing apoptosis.[5]

Given this evidence, it is plausible that 4-chlorocinnamaldehyde's primary effect on cardiomyocytes is protective, mediated through the activation of antioxidant response pathways.

The following diagram illustrates the likely signaling pathway through which cinnamaldehyde and its derivatives exert their cardioprotective effects.

Caption: Proposed cardioprotective signaling pathway of 4-Chlorocinnamaldehyde.

Experimental Protocols

The following are representative experimental protocols for the synthesis and biological evaluation of 4-chlorocinnamaldehyde.

Synthesis of 4-Chlorocinnamaldehyde

A plausible synthetic route to 4-chlorocinnamaldehyde is via a Claisen-Schmidt condensation reaction between 4-chlorobenzaldehyde and acetaldehyde.

Materials:

-

4-Chlorobenzaldehyde

-

Acetaldehyde

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus

Procedure:

-

A solution of sodium hydroxide in water is prepared and cooled in an ice bath.

-

A solution of 4-chlorobenzaldehyde in ethanol is added to the cooled NaOH solution with stirring.

-

Acetaldehyde is then added dropwise to the reaction mixture, maintaining the temperature below 25°C.

-

The reaction is stirred at room temperature for several hours until completion, as monitored by Thin Layer Chromatography (TLC).

-

The reaction mixture is then poured into cold water and neutralized with a dilute acid (e.g., HCl).

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to yield pure 4-chlorocinnamaldehyde.

The following diagram outlines the general workflow for the synthesis and purification of 4-chlorocinnamaldehyde.

Caption: General workflow for the synthesis of 4-Chlorocinnamaldehyde.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of 4-chlorocinnamaldehyde can be determined using the broth microdilution method.

Materials:

-

4-Chlorocinnamaldehyde

-

Bacterial strains of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

A stock solution of 4-chlorocinnamaldehyde is prepared in a suitable solvent (e.g., DMSO).

-

Serial two-fold dilutions of the compound are prepared in the broth medium in the wells of a 96-well plate.

-

Each well is inoculated with a standardized suspension of the test bacterium.

-

Positive (bacteria in broth without the compound) and negative (broth only) controls are included.

-

The plates are incubated at the optimal temperature for the growth of the bacterium (e.g., 37°C) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium, which can be assessed visually or by measuring the optical density at 600 nm.

Applications in Drug Development

The diverse biological activities of 4-chlorocinnamaldehyde make it an interesting scaffold for drug development.

-

Antibacterial Drug Discovery: Its efficacy against a range of bacteria, including those prone to biofilm formation, suggests its potential as a lead compound for the development of new antimicrobial agents to combat antibiotic resistance.

-

Cardioprotective Agents: The likely protective effects on cardiomyocytes through the activation of the Nrf2 pathway open avenues for its investigation as a therapeutic agent for conditions involving oxidative stress in the heart, such as ischemia-reperfusion injury.

-

Dermatological Applications: Its reported tyrosinase inhibitory activity, although not yet quantified with a specific IC₅₀, suggests potential for its use in topical formulations for hyperpigmentation disorders.

Conclusion

4-Chlorocinnamaldehyde (CAS 49678-02-6) is a versatile compound with a well-defined chemical profile and a spectrum of promising biological activities. Its antibacterial, antibiofilm, and potential cardioprotective and tyrosinase inhibitory properties make it a valuable subject for further research and development. This technical guide has summarized the key data and experimental approaches related to this compound, providing a solid foundation for scientists and drug development professionals to explore its therapeutic potential. Further studies are warranted to fully elucidate its mechanisms of action, establish a comprehensive safety profile, and optimize its structure for enhanced therapeutic efficacy.

References

- 1. 4-Chlorocinnamaldehyde | 49678-02-6 [chemicalbook.com]

- 2. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Cinnamaldehyde protects cardiomyocytes from oxygen-glucose deprivation/reoxygenation-induced lipid peroxidation and DNA damage via activating the Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The comparison of α-bromo-4-chlorocinnamaldehyde and cinnamaldehyde on coxsackie virus B3-induced myocarditis and their mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Docking of 4-Chlorocinnamaldehyde: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorocinnamaldehyde, a derivative of cinnamaldehyde, has garnered interest in the scientific community for its potential therapeutic applications, including its antimicrobial and anticancer properties. In silico molecular docking serves as a powerful computational tool to predict the binding affinity and interaction patterns of small molecules like 4-Chlorocinnamaldehyde with specific protein targets. This guide provides an in-depth overview of the methodologies, potential protein targets, and associated signaling pathways relevant to the in silico analysis of 4-Chlorocinnamaldehyde, supported by available data on its parent compound and other derivatives. While direct and extensive in silico studies on 4-Chlorocinnamaldehyde are limited, the data presented herein for cinnamaldehyde and its analogues offer valuable predictive insights into its mechanism of action.

Potential Therapeutic Applications and Target Proteins

4-Chlorocinnamaldehyde has demonstrated significant biological activity, particularly in the realms of microbiology and oncology.

Antimicrobial and Antivirulence Activity: 4-Chlorocinnamaldehyde has shown notable efficacy against various pathogens. It exhibits significant inhibitory effects on biofilm formation in Vibrio parahaemolyticus[1]. Furthermore, it has displayed antibacterial activity against Acinetobacter baumannii, with a Minimum Inhibitory Concentration (MIC) of 128 µg/mL[2]. The proposed mechanism of action involves the disruption of bacterial motility and interference with quorum-sensing regulation, potentially through interaction with receptors like LuxR[1].

Anticancer Potential: While direct in silico studies on 4-Chlorocinnamaldehyde's anticancer activity are not extensively available, research on cinnamaldehyde and its derivatives suggests potential interactions with cancer-related proteins. A study on cinnamaldehyde-chalcone derivatives identified a compound with a high binding affinity for succinate dehydrogenase (SDH), a key enzyme in the tricarboxylic acid (TCA) cycle and electron transport chain, which is implicated in cancer cell metabolism[3]. Furthermore, in silico analysis of cinnamaldehyde has identified several potential protein targets associated with cancer pathways, including STAT3, EGFR, ESR1, SRC, PTGS2, NFKB1, MMP9, ERBB2, CCND1, and TLR4[4].

Experimental Protocols for In Silico Docking

A generalized workflow for performing in silico docking studies of 4-Chlorocinnamaldehyde with a target protein is outlined below. This protocol is based on commonly used methodologies and software in the field.

Ligand and Protein Preparation

Ligand Preparation:

-

The 3D structure of 4-Chlorocinnamaldehyde can be obtained from chemical databases such as PubChem.

-

The ligand structure is then optimized to its lowest energy conformation using software like Marvin Sketch or Avogadro.

-

The optimized structure is saved in a suitable format (e.g., .pdb or .mol2) for docking.

Protein Preparation:

-

The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).

-

Water molecules and any co-crystallized ligands are typically removed from the PDB file.

-

Polar hydrogen atoms are added to the protein structure, and non-polar hydrogens are merged.

-

Partial atomic charges, such as Kollman charges, are assigned to the protein atoms. This preparation can be performed using tools like AutoDockTools or the Protein Preparation Wizard in Maestro (Schrödinger).

Molecular Docking Procedure

Binding Site Prediction and Grid Generation:

-

The active site of the protein is identified. This can be based on the location of a co-crystallized native ligand or predicted using binding site identification software.

-

A grid box is generated around the active site to define the search space for the docking algorithm. The size and coordinates of the grid box are crucial parameters that need to be carefully set.

Docking Execution:

-

Molecular docking is performed using software such as AutoDock, AutoDock Vina, or PyRx[4][5].

-

The docking algorithm, often a genetic algorithm, explores various conformations and orientations of the ligand within the defined grid box.

-

The algorithm calculates the binding energy for each pose, and the results are ranked based on these scores.

Analysis of Docking Results

-

The docking results provide the binding affinity (in kcal/mol) and the root-mean-square deviation (RMSD) for the top-ranked poses. A more negative binding energy indicates a stronger predicted binding affinity[6].

-

The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like Discovery Studio Visualizer or PyMOL.

Quantitative Data from In Silico Studies

The following tables summarize the available quantitative data from in silico docking studies of cinnamaldehyde and its derivatives with various target proteins. This data can be used as a predictive reference for the potential interactions of 4-Chlorocinnamaldehyde.

Table 1: Antibacterial Activity of 4-Chlorocinnamaldehyde

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |

| 4-Chlorocinnamaldehyde | Acinetobacter baumannii ATCC 19606 | 128 µg/mL | [2] |

Table 2: Predicted Binding Affinities of Cinnamaldehyde with Cancer-Related Proteins

| Target Protein | PDB ID | Ligand | Binding Energy (kcal/mol) | Inhibition Constant (µM) | Reference |

| STAT3 | 6NUQ | Cinnamaldehyde | -3.25 | 41.5 | [4] |

| EGFR | 1M17 | Cinnamaldehyde | -4.38 | - | [4] |

| MMP9 | 1GKC | Cinnamaldehyde | -5.75 | 58.75 | [4] |

Table 3: Predicted Binding Affinities of Cinnamaldehyde with Inflammation-Related Proteins

| Target Protein | Binding Energy (kcal/mol) | Reference |

| C5aR1 | -4.8 | [7] |

| TLR4 | -4.6 | [7] |

| RELA | - | - |

| PTGS2 | - | - |

Table 4: Predicted Binding Affinity of a Cinnamaldehyde-Chalcone Derivative

| Compound | Target Protein | PDB ID | Binding Energy (kcal/mol) | Inhibition Constant (Ki) | Reference |

| Bromoethane chalcone derivative of cinnamaldehyde (5n) | Succinate Dehydrogenase (SDH) | 6VAX | -12.9 | 3.44 x 10-10 µM | [3] |

Signaling Pathways and Molecular Interactions

The biological effects of 4-Chlorocinnamaldehyde are likely mediated through its interaction with key signaling pathways. Based on studies of cinnamaldehyde and its derivatives, the following pathways are of significant interest.

Antibacterial and Antivirulence Signaling

The antibacterial activity of 4-Chlorocinnamaldehyde is potentially linked to the disruption of bacterial communication and virulence.

Figure 1. Proposed mechanism of antibacterial action of 4-Chlorocinnamaldehyde.

Anticancer Signaling Pathways

In the context of cancer, cinnamaldehyde and its derivatives are thought to interfere with multiple signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis.

Figure 2. Potential anticancer signaling pathways targeted by 4-Chlorocinnamaldehyde.

Conclusion and Future Directions

The in silico docking studies on cinnamaldehyde and its derivatives provide a strong rationale for investigating 4-Chlorocinnamaldehyde as a potential therapeutic agent. The available data suggest that it may act through the inhibition of key proteins involved in bacterial virulence and cancer progression. Future research should focus on conducting dedicated in silico docking and molecular dynamics simulations of 4-Chlorocinnamaldehyde with the identified target proteins to elucidate its precise binding modes and affinities. These computational predictions will be invaluable for guiding subsequent in vitro and in vivo studies to validate its therapeutic potential and mechanism of action. This integrated approach will accelerate the drug discovery and development process for this promising compound.

References

- 1. Inhibitory Effects of Cinnamaldehyde Derivatives on Biofilm Formation and Virulence Factors in Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and in silico docking studies of novel cinnamaldehyde–chalcone derivatives with anti-cancer potential and in vivo acute oral toxicity profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ajchem-a.com [ajchem-a.com]

- 5. Molecular Docking Compounds of Cinnamaldehyde Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. beaumont.cloud-cme.com [beaumont.cloud-cme.com]

- 7. Potential Targets and Signaling Mechanisms of Cinnamaldehyde Enhancing Intestinal Function and Nutritional Regulation in Fat Greenling (Hexagrammos otakii) - PMC [pmc.ncbi.nlm.nih.gov]

Predicted ADMET Properties of 4-Chlorocinnamaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorocinnamaldehyde, a halogenated aromatic aldehyde, presents a chemical scaffold of interest in various research domains, including medicinal chemistry. Understanding its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is critical for evaluating its potential as a therapeutic agent or for assessing its toxicological risk. Early-stage ADMET profiling, through a combination of in silico and in vitro methods, is an indispensable component of modern drug discovery and chemical safety assessment, enabling a "fail early, fail cheap" paradigm.[1] This technical guide provides an in-depth overview of the predicted ADMET properties of 4-Chlorocinnamaldehyde, alongside detailed experimental protocols for their determination.

Physicochemical Properties

The fundamental physicochemical properties of a compound, such as its molecular weight and lipophilicity, are foundational to its ADMET profile. These parameters can be readily calculated or predicted and offer initial insights into the molecule's drug-like characteristics.

| Property | Predicted/Calculated Value | Significance in ADMET |

| Molecular Formula | C₉H₇ClO[2] | Influences diffusion and overall size. |

| Molecular Weight | 166.60 g/mol [2] | Affects oral bioavailability and diffusion. Generally, values <500 Da are preferred for oral drugs (Lipinski's Rule of Five).[3] |

| Form | Solid[2] | Impacts formulation and dissolution. |

| Melting Point | 57-63 °C[2] | Related to solubility and crystal lattice energy. |

| InChI Key | HONRSHHPFBMLBT-OWOJBTEDSA-N[2] | Unique identifier for the chemical structure. |

| SMILES | Clc1ccc(\C=C\C=O)cc1[2] | A linear representation of the molecular structure. |

Predicted ADMET Profile of 4-Chlorocinnamaldehyde

The following sections detail the predicted ADMET properties of 4-Chlorocinnamaldehyde based on computational models and established principles in drug metabolism and pharmacokinetics. In silico tools leverage vast datasets of chemical structures and their corresponding experimental data to build predictive models for various ADMET endpoints.[4][5][6][7][8]

Absorption

Absorption pertains to the processes by which a compound enters the bloodstream. For orally administered drugs, this primarily involves traversing the intestinal epithelium.

| Parameter | Predicted Outcome | Rationale & Significance |

| Human Intestinal Absorption (HIA) | Likely High | The relatively low molecular weight and moderate lipophilicity of 4-Chlorocinnamaldehyde suggest good potential for passive diffusion across the intestinal membrane. |

| Caco-2 Permeability | Moderate to High | Caco-2 cell monolayers are a standard in vitro model for predicting intestinal permeability.[1] Compounds with good permeability in this assay are more likely to be well-absorbed in vivo. |

| P-glycoprotein (P-gp) Substrate/Inhibitor | Prediction Needed | P-gp is an efflux transporter that can limit the absorption of its substrates. In silico models can predict the likelihood of a compound being a P-gp substrate or inhibitor, which is crucial for understanding potential drug-drug interactions and absorption limitations. |

| Blood-Brain Barrier (BBB) Penetration | Possible | The ability of a compound to cross the BBB is critical for drugs targeting the central nervous system (CNS) and is a key safety consideration for non-CNS drugs. Predictions are based on factors like lipophilicity, molecular weight, and polar surface area. |

Distribution

Distribution describes the reversible transfer of a compound from the systemic circulation into various tissues and organs.

| Parameter | Predicted Outcome | Rationale & Significance |

| Plasma Protein Binding (PPB) | Moderate to High | Many drugs bind to plasma proteins like albumin. The extent of binding influences the free (unbound) concentration of the drug, which is the pharmacologically active portion. Highly bound drugs may have a lower apparent volume of distribution and a longer half-life. |

| Volume of Distribution (Vd) | Moderate | Vd is a theoretical volume that represents the extent of a drug's distribution in the body. A moderate Vd suggests that the compound distributes into tissues but does not accumulate extensively in any specific compartment. |

Metabolism

Metabolism involves the enzymatic conversion of a compound into its metabolites, primarily in the liver. This process is crucial for detoxification and elimination.

| Parameter | Predicted Outcome | Rationale & Significance |

| Cytochrome P450 (CYP) Metabolism | Likely Substrate | The chemical structure of 4-Chlorocinnamaldehyde suggests it is susceptible to metabolism by CYP enzymes, which are major players in drug metabolism.[9][10] Common metabolic pathways for aldehydes include oxidation to carboxylic acids and reduction to alcohols. The aromatic ring is also a potential site for hydroxylation. |

| CYP Isoform Involvement | Prediction Needed | Identifying the specific CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) responsible for metabolism is vital for predicting drug-drug interactions.[11][12] |

| CYP Inhibition | Possible | Many compounds can inhibit CYP enzymes, leading to altered metabolism of co-administered drugs and potential toxicity.[9][12][13] In silico models can predict the inhibitory potential against various CYP isoforms. |

| Metabolic Stability | Low to Moderate | The presence of an aldehyde group suggests that 4-Chlorocinnamaldehyde may be readily metabolized, leading to a shorter half-life. Metabolic stability assays in liver microsomes or hepatocytes are used to determine the intrinsic clearance of a compound.[14][15] |

Excretion

Excretion is the process by which a compound and its metabolites are removed from the body, primarily through the kidneys (urine) and/or the liver (bile/feces).

| Parameter | Predicted Outcome | Rationale & Significance |

| Primary Route of Excretion | Renal and Biliary | Following metabolism to more polar metabolites, excretion is likely to occur via both renal and biliary routes. |

| Clearance (CL) | Moderate to High | Clearance is a measure of the efficiency of drug removal from the body. Given the potential for significant metabolism, a moderate to high clearance rate is anticipated. |

Toxicity

Toxicity assessment aims to identify potential adverse effects of a compound.

| Parameter | Predicted Outcome | Rationale & Significance |

| hERG Inhibition | Low to Moderate Risk | The human Ether-à-go-go-Related Gene (hERG) potassium channel is critical for cardiac repolarization.[16][17] Inhibition of this channel can lead to life-threatening arrhythmias.[16][18] In silico models can predict the potential for hERG blockade based on structural features. |

| Ames Mutagenicity | Potential for Reactivity | Aldehydes can be reactive functional groups with the potential to interact with biological macromolecules, including DNA. Therefore, a potential for mutagenicity should be investigated. The Ames test is a standard assay for assessing mutagenicity. |

| Hepatotoxicity | Prediction Needed | Drug-induced liver injury (DILI) is a significant safety concern. In silico models can predict the potential for hepatotoxicity based on structural alerts and physicochemical properties. |

| Skin Sensitization | Warning | The compound is classified as a skin sensitizer.[2] |

| Eye and Skin Irritation | Warning | The compound is classified as causing eye and skin irritation.[2] |

Experimental Protocols

Detailed below are standardized in vitro protocols for the experimental determination of key ADMET properties.

In Vitro Metabolic Stability Assay

This assay determines the rate at which a compound is metabolized by liver enzymes.[14][15]

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of 4-Chlorocinnamaldehyde (e.g., 10 mM in DMSO).

-

Thaw cryopreserved human liver microsomes or hepatocytes on ice.

-

Prepare the incubation buffer (e.g., phosphate buffer, pH 7.4).

-

Prepare the NADPH-regenerating system (cofactor for CYP enzymes).

-

-

Incubation:

-

In a 96-well plate, add the incubation buffer, liver microsomes/hepatocytes, and the test compound at a final concentration (e.g., 1 µM).

-

Pre-incubate the plate at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding the NADPH-regenerating system.

-

-

Time Points and Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).[14]

-

-

Sample Analysis:

-

Centrifuge the plate to pellet the protein.

-

Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[19]

-

-

Data Analysis:

Cytochrome P450 Inhibition Assay

This assay evaluates the potential of a compound to inhibit the activity of specific CYP isoforms.[9][13]

Methodology:

-

Reagent Preparation:

-

Prepare stock solutions of 4-Chlorocinnamaldehyde at various concentrations.

-

Use human liver microsomes or recombinant CYP isoforms.

-

Prepare isoform-specific probe substrates and their corresponding metabolites for quantification.

-

Prepare the NADPH-regenerating system.

-

-

Incubation:

-

Incubate the CYP enzyme source, a specific probe substrate, and the test compound (or vehicle control) at 37°C.

-

Initiate the reaction by adding the NADPH-regenerating system.

-

-

Reaction Termination:

-

After a defined incubation period, stop the reaction with a quenching solution.

-

-

Analysis:

-

Quantify the formation of the probe substrate's metabolite using LC-MS/MS.[9]

-

-

Data Analysis:

In Vitro Permeability Assay (Transwell Model)

This assay assesses the ability of a compound to cross a monolayer of intestinal cells, modeling in vivo absorption.[22][23]

Methodology:

-

Cell Culture:

-

Permeability Measurement:

-

Wash the cell monolayer with a transport buffer.

-

Add the test compound to the apical (upper) chamber.

-

At various time points, collect samples from the basolateral (lower) chamber.[22]

-

-

Sample Analysis:

-

Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp), which is a measure of the rate of transport across the cell monolayer.

-

hERG Inhibition Assay (Automated Patch Clamp)

This assay measures the inhibitory effect of a compound on the hERG potassium channel.[16][18][25]

Methodology:

-

Cell Preparation:

-

Use a cell line stably expressing the hERG channel (e.g., HEK-293 or CHO cells).

-

-

Electrophysiology:

-

Compound Application:

-

Apply different concentrations of 4-Chlorocinnamaldehyde to the cells.

-

A positive control (a known hERG blocker) is also tested to ensure assay sensitivity.[16]

-

-

Data Analysis:

References

- 1. drugpatentwatch.com [drugpatentwatch.com]

- 2. 4-Chlorocinnamaldehyde 96 49678-02-6 [sigmaaldrich.com]

- 3. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 4. mdpi.com [mdpi.com]

- 5. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 6. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]

- 7. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. criver.com [criver.com]

- 11. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]

- 12. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 13. lnhlifesciences.org [lnhlifesciences.org]

- 14. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 15. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 16. benchchem.com [benchchem.com]

- 17. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format | Springer Nature Experiments [experiments.springernature.com]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - CN [thermofisher.cn]

- 21. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - US [thermofisher.com]

- 22. benchchem.com [benchchem.com]

- 23. In vitro Assays for Measuring Endothelial Permeability byTranswells and Electrical Impedance Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 24. In vitro permeability assay [bio-protocol.org]

- 25. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

A Technical Guide to the Stability of 4-Chlorocinnamaldehyde and Its Potential Degradation Products

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of 4-Chlorocinnamaldehyde and its potential degradation pathways. Due to the limited availability of direct stability-indicating studies on 4-Chlorocinnamaldehyde, this document leverages data from its parent compound, cinnamaldehyde, and established principles of forced degradation studies as mandated by the International Council for Harmonisation (ICH) guidelines. This guide is intended to provide a robust theoretical framework for researchers, scientists, and drug development professionals to design and execute stability studies, identify potential degradation products, and develop stable formulations.

Introduction

4-Chlorocinnamaldehyde (C₉H₇ClO) is an α,β-unsaturated aldehyde with a chemical structure that suggests susceptibility to various degradation pathways, including oxidation, hydrolysis, and photolysis. Understanding the stability of this compound is critical for its application in pharmaceutical development, where the presence of impurities and degradation products can impact safety and efficacy. Forced degradation studies are essential to elucidate these degradation pathways and to develop and validate stability-indicating analytical methods.[1][2][3]

While specific forced degradation data for 4-Chlorocinnamaldehyde is not extensively available in the public domain, a Safety Data Sheet for the compound states that the "product is considered stable and hazardous polymerisation will not occur."[4] However, for pharmaceutical applications, a more rigorous assessment of its stability under stressed conditions is required.

Physicochemical Properties of 4-Chlorocinnamaldehyde

A summary of the key physicochemical properties of 4-Chlorocinnamaldehyde is presented in Table 1.

Table 1: Physicochemical Properties of 4-Chlorocinnamaldehyde

| Property | Value | Reference |

| Molecular Formula | C₉H₇ClO | [5] |

| Molecular Weight | 166.60 g/mol | [5] |

| Appearance | Solid | [6] |

| Melting Point | 57-63 °C | [6] |

| Boiling Point | 290.4 °C at 760 mmHg | [7] |

| Flash Point | 134.6 °C | [8] |

| Vapor Pressure | 0.00208 mmHg at 25 °C | [8] |

| Density | 1.192 g/cm³ | [7] |

Potential Degradation Pathways

Based on the chemical structure of 4-Chlorocinnamaldehyde and the known degradation of cinnamaldehyde, the following degradation pathways are proposed.

Oxidative Degradation

Oxidation is a highly probable degradation pathway for aldehydes. In the presence of oxygen or oxidizing agents, 4-Chlorocinnamaldehyde is expected to oxidize to 4-chlorocinnamic acid. Further degradation through cleavage of the carbon-carbon double bond could lead to the formation of 4-chlorobenzaldehyde and subsequently 4-chlorobenzoic acid.

Caption: Proposed Oxidative Degradation Pathway of 4-Chlorocinnamaldehyde.

Hydrolytic Degradation

While α,β-unsaturated aldehydes are generally susceptible to hydrolysis, the stability of 4-Chlorocinnamaldehyde in aqueous solutions at different pH values needs to be experimentally determined. Hydrolysis could potentially lead to the cleavage of the molecule, although specific products are not readily predictable without experimental data.

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce degradation of unsaturated compounds. The conjugated system in 4-Chlorocinnamaldehyde is a chromophore that can absorb UV light, potentially leading to isomerization, polymerization, or fragmentation.

Potential Degradation Products

Based on the proposed degradation pathways, the following compounds are identified as potential degradation products of 4-Chlorocinnamaldehyde. The synthesis of some of these compounds has been reported, which can be useful for the preparation of analytical standards for identification and quantification during stability studies.[9][10][11][12]